molecular formula C12H16O2 B13457196 3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate CAS No. 105401-74-9

3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate

Cat. No.: B13457196
CAS No.: 105401-74-9
M. Wt: 192.25 g/mol
InChI Key: IWKVBDHPANGKEX-UHFFFAOYSA-N
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Description

3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate is a chemical compound with the molecular formula C12H16O2. It is known for its unique tricyclic structure, which includes a bicyclo[2.2.1]heptane framework fused with a cyclopentane ring. This compound is also referred to as 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[5.2.1.02,6]dec-3-enyl acetate
  • 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acetate
  • 4,7-Methano-1H-inden-3-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

Uniqueness

3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate is unique due to its specific tricyclic structure and the presence of an acetate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-tricyclo[5.2.1.02,6]dec-4-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(13)14-11-5-4-10-8-2-3-9(6-8)12(10)11/h4-5,8-12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKVBDHPANGKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C1C3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70761757
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105401-74-9
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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